molecular formula C7H15NOS B3031030 (6,6-Dimethylthiomorpholin-3-yl)methanol CAS No. 1278662-41-1

(6,6-Dimethylthiomorpholin-3-yl)methanol

Cat. No.: B3031030
CAS No.: 1278662-41-1
M. Wt: 161.27
InChI Key: KOOCQTAKBNHSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,6-Dimethylthiomorpholin-3-yl)methanol is a chemical compound with the molecular formula C7H15NOS It is a derivative of thiomorpholine, characterized by the presence of a hydroxymethyl group at the third position and two methyl groups at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethylthiomorpholin-3-yl)methanol typically involves the reaction of thiomorpholine with formaldehyde and a methylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine compounds.

Scientific Research Applications

(6,6-Dimethylthiomorpholin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethylthiomorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the thiomorpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the hydroxymethyl and methyl groups, making it less reactive.

    (6-Methylthiomorpholin-3-yl)methanol: Has only one methyl group, resulting in different chemical properties.

    (6,6-Dimethylmorpholin-3-yl)methanol: Contains an oxygen atom instead of sulfur, leading to different reactivity.

Uniqueness: (6,6-Dimethylthiomorpholin-3-yl)methanol is unique due to the presence of both the hydroxymethyl group and the two methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(6,6-dimethylthiomorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCQTAKBNHSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CS1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285623
Record name 6,6-Dimethyl-3-thiomorpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1278662-41-1
Record name 6,6-Dimethyl-3-thiomorpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1278662-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethyl-3-thiomorpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 2
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 3
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 4
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 5
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 6
(6,6-Dimethylthiomorpholin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.